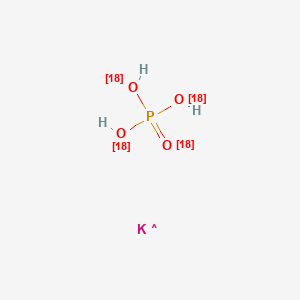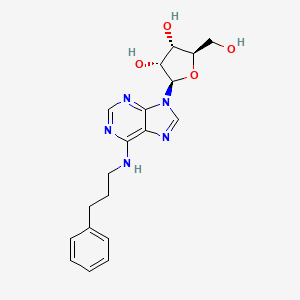
N-(3-Phenylpropyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Phenylpropyl)adenosine is a synthetic analog of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the addition of a 3-phenylpropyl group to the adenine moiety of adenosine, which significantly alters its chemical properties and biological activities. The molecular formula of this compound is C19H23N5O4, and it has a molecular weight of 385.42 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylpropyl)adenosine typically involves the modification of the adenine moiety of adenosine. One common method includes the reaction of adenosine with 3-phenylpropylamine under specific conditions to introduce the 3-phenylpropyl group at the N6 position of adenine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the efficient attachment of the 3-phenylpropyl group to adenosine .
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Phenylpropyl)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophilic reagents such as sodium azide or electrophilic reagents like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Aplicaciones Científicas De Investigación
N-(3-Phenylpropyl)adenosine has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study the interactions of adenosine analogs with various enzymes and receptors.
Biology: Investigated for its effects on cellular processes, including signal transduction and gene expression.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of central nervous system disorders and cardiovascular diseases.
Industry: Utilized in the development of novel pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds
Mecanismo De Acción
N-(3-Phenylpropyl)adenosine exerts its effects primarily through its interaction with adenosine receptors, which are G protein-coupled receptors. These receptors include A1, A2A, A2B, and A3 subtypes. The binding of this compound to these receptors can modulate various physiological processes, such as neurotransmission, vasodilation, and immune responses. The compound’s unique structure allows it to selectively interact with specific receptor subtypes, leading to distinct biological effects .
Comparación Con Compuestos Similares
Adenosine: The parent compound, which has a wide range of physiological roles.
N6-Cyclohexyladenosine: Another adenosine analog with a cyclohexyl group at the N6 position.
N6-Benzyladenosine: An analog with a benzyl group at the N6 position
Uniqueness: N-(3-Phenylpropyl)adenosine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification enhances its stability and selectivity for certain adenosine receptor subtypes, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C19H23N5O4 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-phenylpropylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c25-9-13-15(26)16(27)19(28-13)24-11-23-14-17(21-10-22-18(14)24)20-8-4-7-12-5-2-1-3-6-12/h1-3,5-6,10-11,13,15-16,19,25-27H,4,7-9H2,(H,20,21,22)/t13-,15-,16-,19-/m1/s1 |
Clave InChI |
UBRRRMDHTZACMR-NVQRDWNXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CCCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)CCCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B14081294.png)
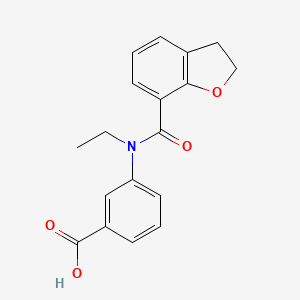
![(4R)-4-(aminomethyl)-1-[(2-methoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B14081314.png)
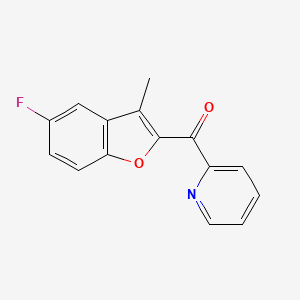
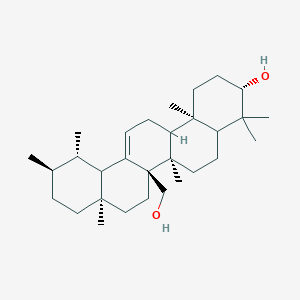

![2-Benzyl-1-(4-chlorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081348.png)

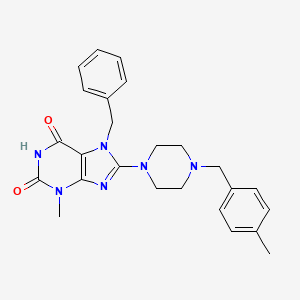
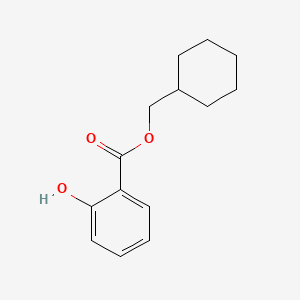
![4-[1-[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[2-[(2-amino-3-thiophen-2-ylpropanoyl)amino]-3-hydroxypropanoyl]-3a-[2-[(4-hydroxypyrrolidine-2-carbonyl)amino]acetyl]-3-(5,6,7,8-tetrahydroisoquinoline-1-carbonyl)-3,4,5,6,7,7a-hexahydro-1H-indole-2-carboxylic acid](/img/structure/B14081365.png)
